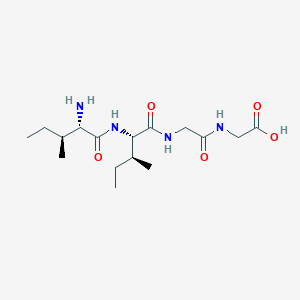![molecular formula C11H19NO B14248784 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one CAS No. 206998-79-0](/img/structure/B14248784.png)
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one is a compound with the chemical formula C₁₁H₁₉NO. It belongs to a group of stereoisomers and is known for its significant impact on the nervous system. This compound is also referred to as anatoxin-a, a potent neurotoxin produced by several species of freshwater cyanobacteria.
Vorbereitungsmethoden
The synthesis of 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves various enantioselective methods. One such method includes the asymmetric synthesis of azabicyclo[3.3.1]nonane derivatives, starting from dimethyl nonadienedioate. This process utilizes a stereoselective domino Michael–Dieckman reaction to create a cyclohexane derivative with three adjacent stereocenters. The subsequent chemoselective transformation and cyclization lead to the formation of a morphan motif.
Another approach involves the preparation of enantiomerically enriched azabicyclo[6.2.0]dec-4-en-10-one, which are potential precursors for the synthesis of anatoxin-a. This synthesis begins with the addition of chlorosulfonyl isocyanate to cyclooctadiene, followed by N-hydroxymethylation. The resulting compound is then resolved using lipase-catalyzed asymmetric acylation.
Analyse Chemischer Reaktionen
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include tributyltin hydride and azoisobutyronitrile in refluxing toluene, which yield high amounts of 9-azabicyclo[3.3.1]nonanes.
Major products formed from these reactions include enantiomerically enriched esters and alcohols, which are valuable for the synthesis of anatoxin-a. Further treatment with NH4OH/MeOH allows for the production of corresponding β-lactams.
Wissenschaftliche Forschungsanwendungen
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one has several scientific research applications. In chemistry, it is used for the synthesis and tautomerism studies of 9-azabicyclo[4.2.1]nonan-1-ols and derivatives. This research contributes to understanding the chemistry of bicyclic amino-alcohols.
In biology and medicine, the compound is relevant in drug discovery and PI3 kinase inhibition. It has been used in the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, showcasing its importance in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves its interaction with the nervous system. As a potent neurotoxin, it affects the nervous system by binding to specific molecular targets and pathways. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one can be compared with other similar compounds such as azabicyclo[3.3.1]nonane derivatives and azabicyclo[6.2.0]dec-4-en-10-one. These compounds share similar structural features and synthetic routes but differ in their specific applications and chemical properties.
Eigenschaften
CAS-Nummer |
206998-79-0 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
1-[(1R,6R)-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one |
InChI |
InChI=1S/C11H19NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1 |
InChI-Schlüssel |
MVXJVRNMGNXROR-RCAUJQPQSA-N |
Isomerische SMILES |
CCC(=O)C1CCC[C@@H]2CC[C@H]1N2 |
Kanonische SMILES |
CCC(=O)C1CCCC2CCC1N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




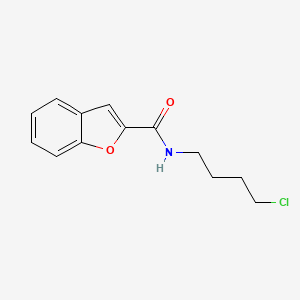
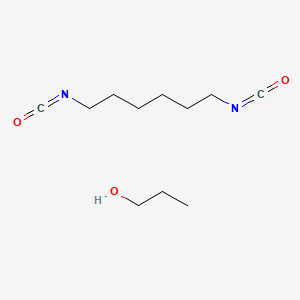
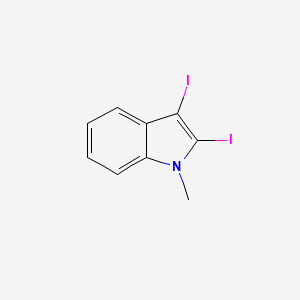

![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
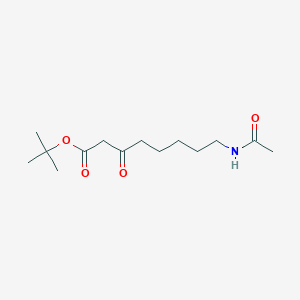
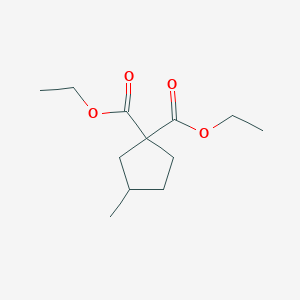
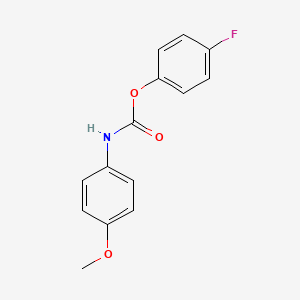
![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
